Trimethyl[1-(phenylselanyl)hexyl]silane
Description
Properties
CAS No. |
62459-45-4 |
|---|---|
Molecular Formula |
C15H26SeSi |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
trimethyl(1-phenylselanylhexyl)silane |
InChI |
InChI=1S/C15H26SeSi/c1-5-6-8-13-15(17(2,3)4)16-14-11-9-7-10-12-14/h7,9-12,15H,5-6,8,13H2,1-4H3 |
InChI Key |
XKQQSXUWFSJMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC([Si](C)(C)C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Selenide Intermediates
A two-step approach involves synthesizing 1-phenylselanylhexane followed by silylation.
Step 1: Synthesis of 1-Phenylselanylhexane
1-Bromohexane reacts with sodium phenylselenide (NaSePh) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. The reaction proceeds via an SN2 mechanism, yielding 1-phenylselanylhexane after 12 hours:
$$
\text{C}6\text{H}{13}\text{Br} + \text{NaSePh} \rightarrow \text{C}6\text{H}{13}\text{SePh} + \text{NaBr}
$$
Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) affords the intermediate in 65–70% yield.
Step 2: Silylation with Trimethylsilyl Chloride
1-Phenylselanylhexane undergoes silylation using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N) in dichloromethane (DCM) at room temperature:
$$
\text{C}6\text{H}{13}\text{SePh} + \text{TMSCl} \xrightarrow{\text{Et}3\text{N}} \text{TMS-C}6\text{H}_{12}\text{SePh} + \text{HCl}
$$
The product is isolated by fractional distillation (bp 120–125°C, 0.1 mmHg) with 75–80% yield.
Hydrosilylation of Alkenyl Selenides
A one-pot method employs hydrosilylation of 1-phenylselanyl-1-hexene using chloroplatinic acid (H₂PtCl₆) as a catalyst:
$$
\text{CH}2=\text{CH}(\text{SePh})\text{C}4\text{H}9 + \text{HSiMe}3 \xrightarrow{\text{H}2\text{PtCl}6} \text{Me}3\text{Si}-\text{CH}2\text{CH}(\text{SePh})\text{C}4\text{H}9
$$
Reaction conditions (80°C, 6 hours) yield 70–75% product after column chromatography.
Grignard Reagent Approach
A hexylmagnesium bromide intermediate reacts with phenylselenol, followed by quenching with TMSCl:
- Formation of Grignard Reagent :
$$
\text{C}6\text{H}{13}\text{Br} + \text{Mg} \rightarrow \text{C}6\text{H}{13}\text{MgBr}
$$ - Selenation :
$$
\text{C}6\text{H}{13}\text{MgBr} + \text{PhSeH} \rightarrow \text{C}6\text{H}{13}\text{SePh} + \text{MgBrH}
$$ - Silylation :
$$
\text{C}6\text{H}{13}\text{SePh} + \text{TMSCl} \rightarrow \text{TMS-C}6\text{H}{12}\text{SePh} + \text{HCl}
$$
Yields reach 60–65% due to competing side reactions.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nucleophilic Substitution | 75–80 | 95 |
| Hydrosilylation | 70–75 | 92 |
| Grignard Approach | 60–65 | 88 |
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, acetonitrile/water 80:20) confirms >95% purity for optimized routes.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(phenylselanyl)hexyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The silicon-methyl bonds can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl[1-(phenylselanyl)hexyl]silane has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl[1-(phenylselanyl)hexyl]silane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, potentially acting as an antioxidant. The silicon atom can form stable bonds with other elements, making the compound useful in materials science and organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
- Phenylselanyl vs. In contrast, 1-Hepten-2-yl(trimethyl)silane (C10H22Si, monoisotopic mass 170.149) has an alkenyl group, introducing unsaturation that may favor cycloaddition or polymerization . Steric Effects: The phenylselanyl group likely imposes greater steric hindrance compared to simpler alkyl or alkenyl substituents, as seen in ((6,7-Dimethoxy-1-vinyltetrahydronaphthalen-1-yl)oxy)trimethylsilane, where bulky aromatic substituents require multi-step synthesis involving Grignard reagents and purification by chromatography .
Physical and Chemical Properties
- Molecular Weight and Solubility: The hexyl chain in Trimethyl[1-(phenylselanyl)hexyl]silane increases hydrophobicity compared to shorter-chain analogs like 1-Hepten-2-yl(trimethyl)silane (MW 170.37). Silanes with polar substituents, such as (Trifluoromethyl)trimethylsilane (CAS 81290-20-2), exhibit lower solubility in nonpolar solvents due to the electronegative trifluoromethyl group .
Reactivity :
- The phenylselanyl group may participate in selenium-centered redox reactions , contrasting with the inertness of Hexamethyldisiloxane (CAS 107-46-0), a siloxane with higher thermal stability due to Si-O-Si linkages .
- Pyrolysis pathways of silanes (e.g., ) suggest that substituents like phenylselanyl could alter decomposition products or exothermicity compared to methyl or trifluoromethyl groups.
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Substituent Type | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound* | C15H26SiSe | Phenylselanyl-hexyl | ~313.5 (calc.) | High hydrophobicity, redox-active Se |
| 1-Hepten-2-yl(trimethyl)silane | C10H22Si | Alkenyl | 170.37 | Unsaturated, reactive in cycloadditions |
| (Trifluoromethyl)trimethylsilane | C4H9F3Si | Trifluoromethyl | 142.20 | Electronegative, flammable, toxic |
| Hexamethyldisiloxane | C6H18OSi2 | Siloxane | 162.38 | Thermally stable, low toxicity |
*Estimated properties based on structural analogs.
Table 2: Hazard Profile Comparison
| Compound | Flammability | Acute Toxicity | Carcinogenicity |
|---|---|---|---|
| This compound* | Moderate | High (Se) | Unknown |
| (Trifluoromethyl)trimethylsilane | High (H225) | H302, H333 | H351 (Suspected) |
| Hexamethyldisiloxane | Low | H319, H335 | Not classified |
Research Findings
- Synthetic Challenges : Bulky substituents (e.g., phenylselanyl) complicate purification, as seen in , where chromatography was required to isolate ((6,7-Dimethoxy-1-vinyltetrahydronaphthalen-1-yl)oxy)trimethylsilane .
- Reactivity in Semiconductor Manufacturing : Silanes with electron-withdrawing groups may influence deposition pathways, analogous to trimethyl aluminum (TMA) reactions in , where substituents dictate exothermicity and byproduct formation .
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